Boceprevir

Descripción general

Descripción

Boceprevir es un inhibidor de la proteasa utilizado principalmente en el tratamiento del virus de la hepatitis C (VHC) genotipo 1. Fue desarrollado inicialmente por Schering-Plough y posteriormente por Merck después de la adquisición de Schering-Plough. This compound funciona inhibiendo el sitio activo de la proteína no estructural 3 (NS3) del VHC, que es crucial para la replicación viral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de boceprevir implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar la estereoquímica y el rendimiento deseados .

Métodos de producción industrial

La producción industrial de this compound se escala a partir de métodos de laboratorio, centrándose en la optimización del rendimiento y la pureza. Esto implica reactores a gran escala, control preciso de las condiciones de reacción y procesos de purificación rigurosos, como la cristalización y la cromatografía, para obtener this compound de calidad farmacéutica .

Análisis De Reacciones Químicas

Tipos de reacciones

Boceprevir experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en sitios específicos de la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las condiciones de reacción suelen implicar temperaturas controladas, ajustes de pH y el uso de disolventes como metanol o diclorometano .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de metabolitos hidroxilados, mientras que la reducción puede producir derivados desoxigenados .

Aplicaciones Científicas De Investigación

Treatment of Chronic Hepatitis C

Clinical Efficacy

Boceprevir is used in combination with peginterferon and ribavirin to enhance treatment efficacy for patients with chronic HCV. In pivotal phase 3 trials such as SPRINT-2 and RESPOND-2, the addition of this compound significantly improved sustained virologic response (SVR) rates compared to standard therapy. For instance, in the SPRINT-2 trial, SVR rates reached 96% for patients receiving response-guided therapy with this compound compared to much lower rates in control groups .

Data Summary from Clinical Trials

| Study | Treatment Regimen | SVR Rate (%) | Patient Cohort |

|---|---|---|---|

| SPRINT-2 | This compound + Peginterferon + Ribavirin | 96 | Treatment-naïve patients |

| RESPOND-2 | This compound + Peginterferon + Ribavirin | 60.7 | Previous treatment failures |

| Control | Peginterferon + Ribavirin | 46.2 | All patients |

Use in HIV/HCV Coinfection

This compound has been studied for its effectiveness in patients coinfected with HCV and HIV. A study presented at the Conference on Retroviruses and Opportunistic Infections indicated that 60.7% of patients receiving this compound alongside peginterferon and ribavirin achieved SVR-12 compared to only 26.5% in the control group . This suggests that this compound can be a valuable addition to treatment regimens for this population.

Repurposing Against Coronaviruses

Recent studies have investigated the antiviral properties of this compound against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that this compound inhibits the main protease (Mpro) of SARS-CoV-2, with an IC50 value indicating potent activity . This repurposing highlights this compound's potential beyond HCV treatment.

Key Findings on Antiviral Activity

| Virus | Inhibitor | Mechanism of Action | IC50 Value |

|---|---|---|---|

| SARS-CoV-2 | This compound | Inhibition of Mpro | Low nanomolar range |

| Other Coronaviruses | This compound | Broad-spectrum antiviral action | Not specified |

Case Studies and Research Insights

Case Study: Efficacy in Diverse Populations

In a study involving both black and non-black patients with chronic HCV, significant disparities were observed in SVR rates based on ethnicity. Non-black patients receiving this compound had SVR rates of 67% to 68%, while black patients showed lower rates of 42% to 53%, indicating a need for tailored treatment approaches .

Research Insights

A systematic review highlighted that while this compound significantly improves treatment outcomes, it also poses risks such as anemia and requires careful monitoring . The findings emphasize the importance of individualized therapy based on patient demographics and previous treatment history.

Mecanismo De Acción

Boceprevir ejerce sus efectos uniéndose al sitio activo de la proteasa NS3 del VHC, inhibiendo así su actividad. Esta inhibición previene la escisión de la poliproteína viral en unidades funcionales necesarias para la replicación viral. Los objetivos moleculares incluyen la proteasa NS3 y su cofactor asociado, NS4A. La vía involucrada es la interrupción del ciclo de replicación viral, lo que lleva a una disminución de la carga viral .

Comparación Con Compuestos Similares

Compuestos similares

Telaprevir: Otro inhibidor de la proteasa del VHC con un mecanismo de acción similar.

Simeprevir: Un inhibidor de la proteasa más nuevo con perfiles de eficacia y seguridad mejorados.

Paritaprevir: A menudo se usa en terapias combinadas para el tratamiento del VHC.

Singularidad de Boceprevir

This compound fue uno de los primeros inhibidores de la proteasa aprobados para el tratamiento del genotipo 1 del VHC. Su singularidad radica en su capacidad para mejorar significativamente las tasas de respuesta virológica sostenida cuando se usa en combinación con peginterferón alfa y ribavirina. agentes más nuevos como simeprevir y paritaprevir han reemplazado en gran medida a this compound debido a sus mejores perfiles de seguridad y regímenes de dosificación más simples .

This compound sigue siendo un compuesto importante en la historia del tratamiento del VHC, proporcionando información valiosa sobre la inhibición de la proteasa y la terapia antiviral.

Actividad Biológica

Boceprevir is a potent protease inhibitor primarily developed for the treatment of Hepatitis C virus (HCV) infections. Its mechanism of action, efficacy in clinical trials, and emerging applications against other viral infections, such as SARS-CoV-2, underscore its significance in antiviral therapy. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound functions as a selective inhibitor of the HCV NS3/4A protease, which is essential for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication.

Efficacy in Clinical Trials

This compound has demonstrated significant efficacy in several clinical trials. Notably, it was evaluated in combination with pegylated interferon (pegIFN) and ribavirin for treating chronic HCV genotype 1 infections. The following table summarizes key findings from major clinical trials:

| Trial Name | Population | Treatment Duration | SVR Rate (%) | Comments |

|---|---|---|---|---|

| SPRINT-1 | Treatment-naive genotype 1 | 48 weeks (4-week lead-in) | 67-68% | Higher response rates with lead-in therapy |

| SPRINT-2 | Treatment-experienced patients | 48 weeks (4-week lead-in) | 59-66% | Significant improvement over control group |

| RESPOND-2 | Previous nonresponders | 48 weeks | 21% (control), 59-66% (this compound groups) | Favorable outcomes in relapsers |

The SPRINT-1 trial indicated that approximately 67% of patients achieved a sustained virologic response (SVR) when treated with this compound compared to about 40% in the control group . The RESPOND-2 trial further highlighted this compound's effectiveness in previously treated patients, achieving SVR rates significantly higher than those observed with standard therapies alone .

Case Studies

A notable case study involved a patient with chronic HCV who had failed previous treatments. Following a regimen that included this compound, the patient achieved an SVR12, defined as undetectable HCV RNA levels 12 weeks post-treatment . This case exemplifies this compound's role in managing difficult-to-treat HCV populations.

Inhibition of Other Viral Proteases

Recent studies have explored this compound's inhibitory effects beyond HCV. Research has shown that this compound also inhibits the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The following table summarizes its inhibitory activity against various viral proteases:

| Virus | Protease | IC50 (µM) |

|---|---|---|

| HCV | NS3/4A | ~0.35 |

| SARS-CoV-2 | Mpro | 4.1 ± 0.9 |

| Enterovirus A71 | 3C protease | 6.7 |

Inhibition assays revealed that this compound exhibited an IC50 value of approximately 4.1 µM against SARS-CoV-2 Mpro, indicating its potential as a therapeutic agent against COVID-19 .

Safety and Tolerability

This compound has been generally well tolerated among patients. Phase I and II clinical trials reported manageable side effects, primarily related to the combination therapy with pegIFN and ribavirin . Common adverse events included fatigue, anemia, and gastrointestinal disturbances.

Propiedades

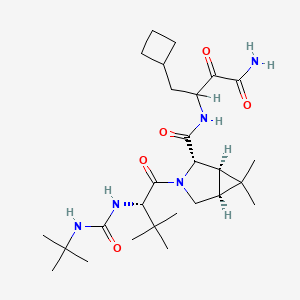

IUPAC Name |

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCSNFAOIFYRV-DOVBMPENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960103 | |

| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water, Freely soluble in methanol, ethanol, and isopropanol | |

| Record name | Boceprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Boceprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A and NS5B). Boceprevir covalently but reversibly binds the serine (S139) resiude in the active site via a (α)-ketoamide functional group. This inhibits the proteolytic acitvity of the HCV 1a and 1b encoded enzyme., Boceprevir is a selective hepatitis C virus (HCV) nonstructural (NS) 3/4A protease inhibitor. The drug is a direct-acting antiviral agent with activity against HCV. Boceprevir contains an alpha-ketoamide functional group that selectively, covalently, and reversibly binds the active serine site of HCV NS3 protease. By blocking proteolytic cleavage of NS4A, NS4B, NS5A, and NS5B from the HCV-encoded polyprotein, the drug inhibits HCV replication in host cells. Boceprevir has in vitro activity against HCV genotypes 1a and 1b, but is less active against genotypes 2, 2a, and 3a., Boceprevir is an inhibitor of the HCV NS3/4A protease that is necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A and NS5B proteins. Boceprevir covalently, yet reversibly, binds to the NS3 protease active site serine (S139) through an (alpha)-ketoamide functional group to inhibit viral replication in HCV-infected host cells. In a biochemical assay, boceprevir inhibited the activity of recombinant HCV genotype 1a and 1b NS3/4A protease enzymes, with Ki values of 14 nM for each subtype., ... Boceprevir is a ketoamide protease inhibitor that binds reversibly to the HCV nonstructural NS3 protease active site inhibiting intracellular viral replication. Phase III clinical studies have demonstrated that, in combination with the current standard of care, boceprevir significantly increases the a sustained virological response rate in both treatment-naive and previously treated patients with genotype 1 CHC. ... | |

| Record name | Boceprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boceprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white amorphous powder | |

CAS No. |

394730-60-0 | |

| Record name | Boceprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394730-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boceprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boceprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5S)-N-[(2Î?)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)]-3-{(2S)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOCEPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BT58KELH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Boceprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Boceprevir's mechanism of action?

A1: this compound is a direct-acting antiviral agent that specifically inhibits the hepatitis C virus (HCV) NS3/4A serine protease. [, ] This protease is essential for cleaving the HCV-encoded polyprotein into mature proteins necessary for viral replication. [, ] By inhibiting this protease, this compound disrupts HCV replication within infected cells. [, ]

Q2: What are the downstream effects of this compound inhibiting the HCV NS3/4A serine protease?

A2: Inhibiting the NS3/4A serine protease prevents the cleavage of the HCV polyprotein, leading to a buildup of immature viral proteins. [] This, in turn, disrupts the assembly of new viral particles, effectively inhibiting HCV replication within infected cells. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: This information is not provided in the provided abstracts. To obtain the molecular formula and weight of this compound, refer to reputable sources like PubChem or DrugBank.

Q4: How does food intake affect this compound exposure?

A4: Food, particularly high-fat meals, significantly increases this compound exposure. A high-fat meal can increase the area under the curve (AUC) of this compound 4.3-fold compared to fasting. [] This highlights the importance of consistent food intake recommendations for optimal drug exposure.

Q5: Does this compound exhibit any catalytic properties itself?

A5: this compound acts as a competitive inhibitor of the HCV NS3/4A serine protease, meaning it binds to the active site of the enzyme and prevents substrate binding. [] It does not possess intrinsic catalytic activity itself.

Q6: Have any computational models been used to study this compound resistance?

A6: Yes, models incorporating pharmacokinetic data with in vitro antiviral potency have been used to study this compound resistance. [] These models have identified this compound trough concentration (Cmin) in plasma and the liver-to-plasma ratio as important predictors of viral load reduction. []

Q7: What is the recommended formulation and administration route for this compound?

A8: this compound is formulated as capsules for oral administration. [, , ]

Q8: Is there information available on the SHE (Safety, Health, and Environment) regulations related to this compound?

A8: The provided abstracts focus on clinical and research aspects of this compound and do not delve into SHE regulations. For information on these regulations, refer to relevant regulatory agency guidelines and publications.

Q9: How are this compound's pharmacokinetic properties relevant to its clinical use?

A10: this compound exhibits nonlinear pharmacokinetics, meaning that increasing the dose does not result in a proportional increase in drug exposure. [] This is attributed to its low solubility. [] Additionally, this compound shows high pharmacokinetic variability between individuals. [] This variability can impact both the efficacy and safety of the drug. []

Q10: What is the significance of this compound Cmin in its antiviral activity?

A11: Studies have shown a correlation between higher this compound Cmin values and increased rates of rapid virological response, a surrogate marker for sustained virologic response (SVR). [] This suggests that maintaining adequate drug exposure throughout the dosing interval is crucial for optimal antiviral effect.

Q11: What were the key findings of clinical trials evaluating this compound's efficacy?

A12: Clinical trials demonstrated that adding this compound to the standard pegylated interferon and ribavirin regimen significantly improved SVR rates in both treatment-naive and treatment-experienced patients with chronic HCV genotype 1 infection. [, , , , , , , , ]

Q12: What are the common mutations associated with this compound resistance?

A13: Several mutations in the HCV NS3 protease domain have been associated with this compound resistance. [, , , ] Some common mutations include V36A/M/L/I, T54A/S, R155K/T, A156S/T/V, and V170A/G. [, , ] The emergence of these mutations can lead to reduced susceptibility to this compound and potentially treatment failure. [, ]

Q13: Does cross-resistance occur between this compound and other HCV protease inhibitors?

A14: Yes, cross-resistance between this compound and other first-generation HCV protease inhibitors like Telaprevir has been observed. [] This is because these inhibitors target the same viral protease and often share overlapping resistance mutations. []

Q14: What are the most common adverse events associated with this compound?

A14: While this Q&A focuses on scientific aspects, it's important to acknowledge that this compound can cause side effects. Please consult the prescribing information and relevant clinical guidelines for comprehensive safety information.

Q15: Have any biomarkers been identified to predict this compound treatment response?

A17: Yes, early virological response, defined as undetectable HCV RNA levels at specific time points during treatment, has been identified as a strong predictor of SVR in patients receiving this compound-based therapy. [, ] This highlights the importance of monitoring viral load during treatment to assess response and potentially adjust treatment duration.

Q16: What analytical methods are used to measure this compound concentrations in biological samples?

A18: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for quantifying this compound concentrations in biological samples. [, ] This technique offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.